molecular formula C18H25ClN2O3S B7714239 1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide CAS No. 460327-36-0

1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide

Cat. No.: B7714239
CAS No.: 460327-36-0
M. Wt: 384.9 g/mol
InChI Key: RRHWEGUOHKFJBJ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide is a chemical compound with the molecular formula C18H26ClNO3S It is known for its unique structure, which includes a piperidine ring substituted with a sulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorophenylsulfonyl)piperidine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the selection of cost-effective reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The carboxamide group may also play a role in binding to proteins or other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Biological Activity

1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes available research findings, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core substituted with a sulfonyl group and a cyclohexyl moiety, which contribute to its pharmacological properties. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.

1. Antibacterial Activity

Research indicates that derivatives of sulfonamide compounds, including those related to this compound, exhibit significant antibacterial properties. A study demonstrated that synthesized compounds showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition of bacterial growth .

2. Acetylcholinesterase Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Certain derivatives demonstrated strong AChE inhibition, with some showing IC50 values as low as 0.63 µM, suggesting potential for cognitive enhancement or neuroprotection .

In Silico Studies

Docking studies have illustrated the binding interactions of this compound with various amino acids in target proteins. These studies provide insights into the molecular mechanism by which the compound exerts its biological effects .

Bovine Serum Albumin (BSA) Binding Studies

BSA binding studies have shown that the compound has favorable binding interactions, which may enhance its bioavailability and therapeutic efficacy. The binding affinity was assessed using spectroscopic techniques, indicating a significant interaction between the compound and BSA .

Data Tables

Activity Target IC50 Value (µM) Reference
AntibacterialSalmonella typhiModerate to Strong
Acetylcholinesterase InhibitionAChE0.63 - 6.28
Urease InhibitionUrease1.13 - 6.28

Potential Therapeutic Applications

Given its diverse biological activities, this compound may have potential applications in:

  • Neuropharmacology : As a potential treatment for cognitive disorders due to its AChE inhibitory effects.
  • Antimicrobial Therapy : As a candidate for developing new antibacterial agents against resistant strains.
  • Urease Inhibition : Potential use in treating conditions related to urease-producing bacteria.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-cyclohexylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3S/c19-15-8-10-17(11-9-15)25(23,24)21-12-4-5-14(13-21)18(22)20-16-6-2-1-3-7-16/h8-11,14,16H,1-7,12-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHWEGUOHKFJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389968
Record name STK140974
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460327-36-0
Record name STK140974
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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